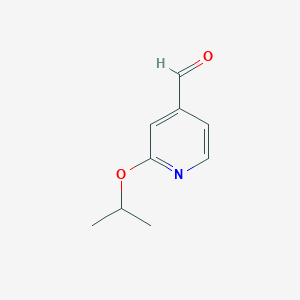
2-(4-Bromo-3-methylphenyl)-1,3-dioxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Bromo-3-methylphenyl)-1,3-dioxolane: is an organic compound that belongs to the class of dioxolanes It features a brominated aromatic ring attached to a dioxolane moiety
作用機序
Target of Action
It’s worth noting that 4-bromo-3-methylphenol, a related compound, has been used in the synthesis of certain nickel complexes . These complexes could potentially serve as catalysts in various chemical reactions.
Mode of Action
Related compounds have been used in the synthesis of nickel complexes . These complexes could potentially interact with other molecules to catalyze chemical reactions.
Biochemical Pathways
If this compound acts similarly to related compounds, it may be involved in the synthesis of nickel complexes , which could potentially influence various biochemical pathways.
Pharmacokinetics
A related compound, 2-(4-bromo-3-methylphenyl)acetic acid, is reported to have high gastrointestinal absorption and is able to permeate the blood-brain barrier . These properties could potentially impact the bioavailability of 2-(4-Bromo-3-methylphenyl)-1,3-dioxolane.
Result of Action
If this compound acts similarly to related compounds, it may be involved in the synthesis of nickel complexes , which could potentially catalyze various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromo-3-methylphenyl)-1,3-dioxolane typically involves the reaction of 4-bromo-3-methylbenzaldehyde with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of an acetal intermediate, which then cyclizes to form the dioxolane ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Commonly used catalysts include p-toluenesulfonic acid or sulfuric acid, and the reaction is carried out under reflux conditions to drive the formation of the dioxolane ring.
化学反応の分析
Types of Reactions:
Substitution Reactions:
Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products:
- Substitution reactions yield various substituted dioxolanes.
- Oxidation reactions yield carboxylic acids or aldehydes.
- Reduction reactions yield hydrogenated dioxolanes.
科学的研究の応用
Chemistry: 2-(4-Bromo-3-methylphenyl)-1,3-dioxolane is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the construction of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study the effects of brominated aromatic compounds on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine: The compound’s derivatives may exhibit pharmacological activities, making it a potential candidate for drug development. Research is ongoing to explore its efficacy in treating various diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure makes it valuable in the development of new materials with specific properties.
類似化合物との比較
- Methyl 4-bromo-3-methylbenzoate
- 4-Bromo-3-methylphenol
- (4-Bromo-3-methylphenyl)(methyl)sulphane
Comparison: 2-(4-Bromo-3-methylphenyl)-1,3-dioxolane is unique due to the presence of the dioxolane ring, which imparts distinct chemical properties compared to its analogs. The dioxolane ring enhances the compound’s stability and reactivity, making it a versatile intermediate in organic synthesis. In contrast, similar compounds like methyl 4-bromo-3-methylbenzoate and 4-bromo-3-methylphenol lack the dioxolane ring, which limits their reactivity and applications.
特性
IUPAC Name |
2-(4-bromo-3-methylphenyl)-1,3-dioxolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-7-6-8(2-3-9(7)11)10-12-4-5-13-10/h2-3,6,10H,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHJLISQDROHCSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2OCCO2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[3-(2-Methylpropyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6358623.png)








![6-Methoxy-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B6358684.png)
